N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves a multi-step process. One common method includes the condensation of a thiazole derivative with a phenylprop-2-en-1-one derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, hydroxy derivatives, and oxo derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of corrosion inhibitors for metals.
Industrial Chemistry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-hydroxy-N’-[(1E, 2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide
- 5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-triones
Uniqueness
N-[5-(1-Hydroxy-3-phenylprop-2-en-1-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to its specific structural features, such as the combination of a thiazole ring with a phenylprop-2-en-1-ylidene moiety.
Properties
CAS No. |
62041-03-6 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[4-hydroxy-5-(3-phenylprop-2-enoyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)15-14-16-13(19)12(20-14)11(18)8-7-10-5-3-2-4-6-10/h2-8,19H,1H3,(H,15,16,17) |
InChI Key |
WMKYHIPLHAWQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
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